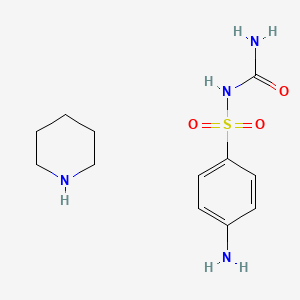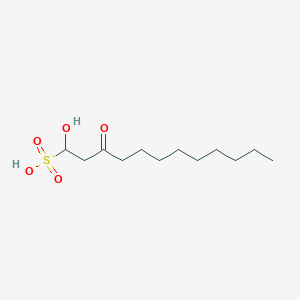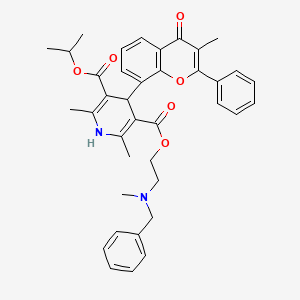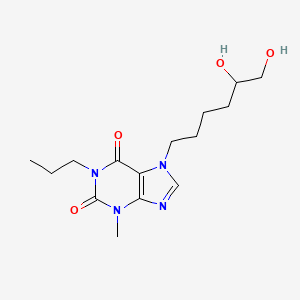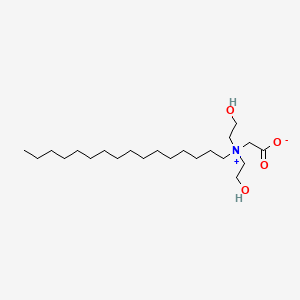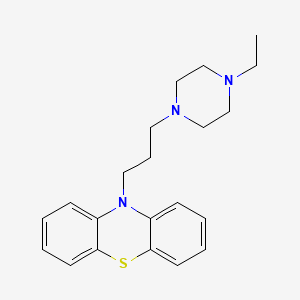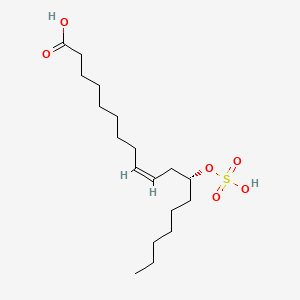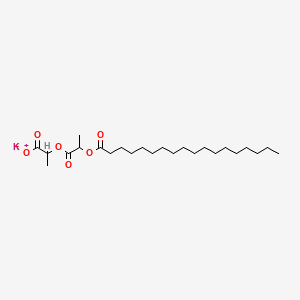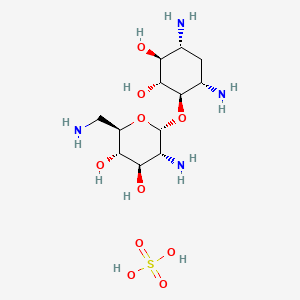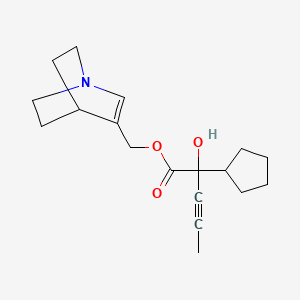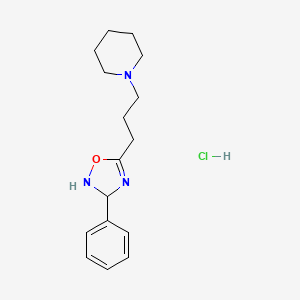
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or its derivatives.
Linking the Propyl Chain: The propyl chain is attached via alkylation reactions, typically using alkyl halides.
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Final Coupling and Hydrochloride Formation: The final step involves coupling the oxadiazole and piperidine moieties, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and formation of corresponding carboxylic acids and amines.
Major products formed from these reactions include oxides, reduced derivatives, substituted compounds, and hydrolyzed products.
Scientific Research Applications
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors in the nervous system, modulating their activity and influencing neurotransmission.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It may affect signaling pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl)piperidine: This compound lacks the hydrochloride salt form, which may affect its solubility and bioavailability.
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl)morpholine: The morpholine ring in this compound may confer different pharmacological properties compared to the piperidine ring.
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl)pyrrolidine: The pyrrolidine ring may result in different binding affinities and activities compared to the piperidine ring.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which may enhance its solubility and stability.
Properties
CAS No. |
102207-10-3 |
|---|---|
Molecular Formula |
C16H24ClN3O |
Molecular Weight |
309.83 g/mol |
IUPAC Name |
3-phenyl-5-(3-piperidin-1-ylpropyl)-2,3-dihydro-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C16H23N3O.ClH/c1-3-8-14(9-4-1)16-17-15(20-18-16)10-7-13-19-11-5-2-6-12-19;/h1,3-4,8-9,16,18H,2,5-7,10-13H2;1H |
InChI Key |
JZOVKSQQFGAARU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC2=NC(NO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




